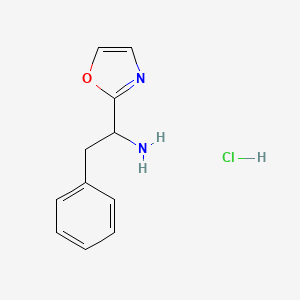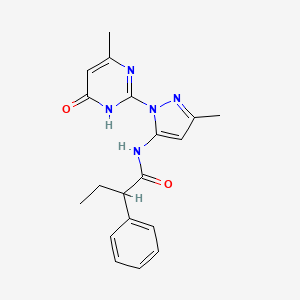![molecular formula C13H16FNO B2566428 [3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287317-02-4](/img/structure/B2566428.png)
[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as FUB-APINACA and belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are a group of chemicals that are designed to mimic the effects of natural cannabinoids found in the cannabis plant. FUB-APINACA has been synthesized by researchers to study its biochemical and physiological effects and its potential use in the treatment of various diseases.
作用机制
FUB-APINACA exerts its effects by binding to the cannabinoid receptors CB1 and CB2. This binding leads to the activation of various signaling pathways that are involved in the regulation of physiological processes such as pain perception and immune function. FUB-APINACA has been shown to have a high binding affinity for the CB1 receptor, which is primarily located in the brain and is involved in the regulation of pain perception, mood, and appetite. FUB-APINACA has also been shown to have a moderate binding affinity for the CB2 receptor, which is primarily located in immune cells and is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
FUB-APINACA has been shown to have several biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of chronic pain and inflammatory diseases. FUB-APINACA has also been shown to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety disorders and insomnia. However, further research is needed to determine the full extent of its biochemical and physiological effects.
实验室实验的优点和局限性
One advantage of using FUB-APINACA in lab experiments is that it has a high binding affinity for the cannabinoid receptors CB1 and CB2, which makes it a useful tool for studying the physiological processes that these receptors are involved in. However, one limitation of using FUB-APINACA in lab experiments is that it is a synthetic compound that has not been extensively studied in humans, which makes it difficult to extrapolate its effects to humans.
未来方向
There are several future directions that researchers can explore with regards to FUB-APINACA. One direction is to study its potential therapeutic applications in the treatment of chronic pain and inflammatory diseases. Another direction is to study its potential therapeutic applications in the treatment of anxiety disorders and insomnia. Additionally, further research is needed to determine the full extent of its biochemical and physiological effects and its potential side effects.
合成方法
The synthesis of FUB-APINACA involves several steps. The first step is the preparation of the bicyclo[1.1.1]pentane ring system. This is achieved by using a Diels-Alder reaction between cyclopentadiene and ethyl acrylate. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to obtain the bicyclo[1.1.1]pentane ring system. The next step involves the introduction of the 4-fluoro-3-methoxyphenyl group to the bicyclo[1.1.1]pentane ring system. This is achieved by using a Grignard reaction between 4-fluoro-3-methoxybenzyl chloride and the bicyclo[1.1.1]pentane ring system. Finally, the amine group is introduced to the molecule using reductive amination to obtain FUB-APINACA.
科学研究应用
FUB-APINACA has been studied extensively in the scientific community due to its potential therapeutic applications. It has been found to have a high binding affinity for the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain perception, appetite regulation, and immune function. FUB-APINACA has been shown to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of chronic pain and inflammatory diseases.
属性
IUPAC Name |
[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-16-11-4-9(2-3-10(11)14)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXILUJSWFTJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC(C2)(C3)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2566349.png)
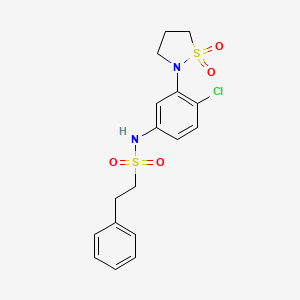
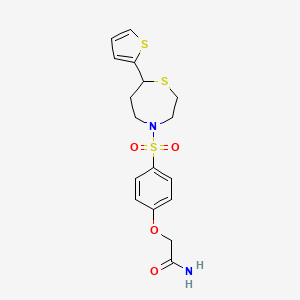
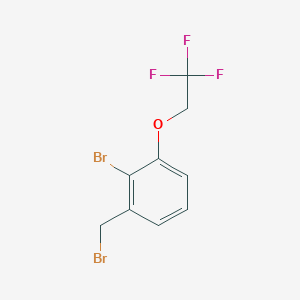
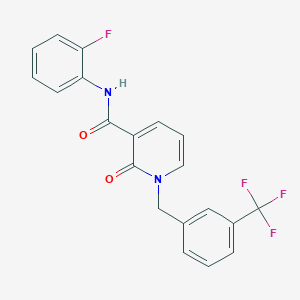

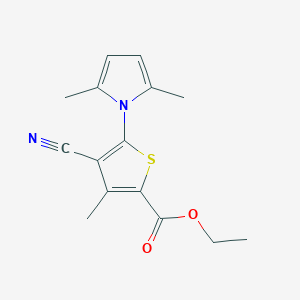
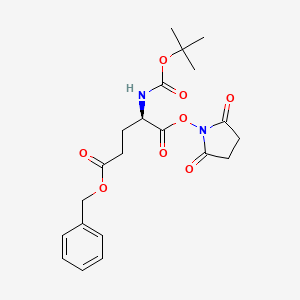

![1-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566360.png)
